molecular formula C18H12FN3OS B11583250 (5Z)-5-(4-fluorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-fluorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11583250
M. Wt: 337.4 g/mol
InChI Key: ZERUZVCWMXXOBJ-GDNBJRDFSA-N
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Description

(5Z)-5-(4-fluorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a fluorobenzylidene group and a methylphenyl group attached to a thiazolotriazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-fluorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 2-(3-methylphenyl)thiazol-4-amine under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized in the presence of a suitable catalyst to yield the final thiazolotriazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-fluorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-(4-fluorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-fluorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(4-chlorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but with a chlorine atom instead of fluorine.

    (5Z)-5-(4-bromobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The uniqueness of (5Z)-5-(4-fluorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.

Properties

Molecular Formula

C18H12FN3OS

Molecular Weight

337.4 g/mol

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H12FN3OS/c1-11-3-2-4-13(9-11)16-20-18-22(21-16)17(23)15(24-18)10-12-5-7-14(19)8-6-12/h2-10H,1H3/b15-10-

InChI Key

ZERUZVCWMXXOBJ-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=N2

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=N2

Origin of Product

United States

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